2-fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile
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Overview
Description
2-fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile is a complex organic compound with a molecular formula of C18H16FN5O This compound is notable for its unique structure, which includes a fluorine atom, an oxan-4-yl group, and an imidazo[1,2-b]pyridazin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
2-fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-a]pyridazin-3-yl}benzonitrile
- 2-fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-c]pyridazin-3-yl}benzonitrile
Uniqueness
Compared to similar compounds, 2-fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile stands out due to its specific substitution pattern and the presence of the oxan-4-yl group. These structural features contribute to its unique chemical reactivity and potential biological activities.
Properties
CAS No. |
1012345-34-4 |
---|---|
Molecular Formula |
C18H16FN5O |
Molecular Weight |
337.4 |
Purity |
95 |
Origin of Product |
United States |
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